molecular formula C7H7N5 B2961689 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine CAS No. 1307174-81-7

1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B2961689
CAS No.: 1307174-81-7
M. Wt: 161.168
InChI Key: WEKRISLAKIQYBQ-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles, which are heterocyclic aromatic organic compounds. This compound features a pyridine ring attached to a triazole ring, making it a valuable intermediate in various chemical syntheses and applications.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of pyridin-2-ylamine with hydrazine hydrate under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the triazole ring.

  • Industrial Production Methods: On an industrial scale, the compound is often produced using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts such as copper or palladium can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as N-oxide derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions at the pyridine or triazole ring can introduce different functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: N-oxide derivatives of the compound.

  • Reduction: Reduced amine derivatives.

  • Substitution: A variety of substituted pyridine and triazole derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: It is utilized in the development of new materials and catalysts, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the pathogen's survival.

Comparison with Similar Compounds

1-(Pyridin-2-yl)-1H-1,2,4-triazol-3-amine is unique due to its specific structural features, which differentiate it from other triazoles and pyridine derivatives. Similar compounds include:

  • 1-(Pyridin-2-yl)-1H-1,2,3-triazole-4-amine: A closely related triazole derivative with a different ring structure.

  • 2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound featuring a pyridine ring attached to a pyrimidine ring.

These compounds share similarities in their heterocyclic structures but differ in their chemical properties and applications.

Properties

IUPAC Name

1-pyridin-2-yl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-7-10-5-12(11-7)6-3-1-2-4-9-6/h1-5H,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKRISLAKIQYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307174-81-7
Record name 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine
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